Biotin-PEG4-Alkohol

Übersicht

Beschreibung

Biotin-PEG4-alcohol is a biotinylation reagent that contains a biotin molecule attached to a polyethylene glycol (PEG) chain with a terminal primary hydroxyl group. The PEG spacer provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers. This compound is widely used in biochemical and biotechnological applications due to its ability to enhance the solubility and stability of biotinylated molecules .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG4-alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical reactions.

Biology: Employed in the labeling and purification of proteins, nucleic acids, and other biomolecules.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and stability of therapeutic agents.

Industry: Applied in the development of diagnostic assays and biosensors .

Wirkmechanismus

Target of Action

Biotin-PEG4-alcohol, also known as (+)-Biotin-PEG4-OH, is a biotinylation reagent . The primary target of this compound is proteins, specifically the e-amino group on lysines and the N-terminus of proteins . Biotin, a component of this compound, has a high affinity for proteins such as avidin and streptavidin , allowing for rapid and discrete binding.

Mode of Action

Biotin-PEG4-alcohol interacts with its targets through a process known as biotinylation . This involves the attachment of biotin to proteins, which can then be detected or purified using avidin or streptavidin conjugates . The compound contains a primary hydroxyl (OH) that can be derivatized , allowing it to react with a variety of functional groups.

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG4-alcohol are primarily related to protein detection and purification . By attaching biotin to proteins, it allows for the discrete identification and isolation of these proteins using avidin or streptavidin conjugates . This is particularly useful in research and diagnostic applications.

Pharmacokinetics

The compound’s polyethylene glycol (peg) spacer arm is known to provide greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers This suggests that the compound may have good bioavailability

Result of Action

The result of Biotin-PEG4-alcohol’s action is the successful biotinylation of proteins . This allows for the discrete detection and purification of these proteins using avidin or streptavidin conjugates . This can be particularly useful in research and diagnostic applications where specific proteins need to be identified or isolated.

Action Environment

The action of Biotin-PEG4-alcohol can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , suggesting that its action, efficacy, and stability may be affected by exposure to air. Additionally, the compound’s solubility and therefore its action may be influenced by the solvent used

Biochemische Analyse

Biochemical Properties

Biotin-PEG4-alcohol is a biotinylation reagent with N-hydroxysuccinimide ester, and a 4 PEG spacer . The NHS group in Biotin-PEG4-alcohol reacts with primary amines at pH 7.0-9.0 . It can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines .

Cellular Effects

A related compound, biotin-PEG4-1,8-naphthalimide, has been shown to induce DNA damage, affect DNA synthesis, and cause cell cycle arrest in the S phase in MGC-803 cells . It could also induce lipid peroxidation and thus lead to ferroptosis in MGC-803 cells .

Molecular Mechanism

It is known that the NHS group in Biotin-PEG4-alcohol reacts with primary amines at pH 7.0-9.0 . This reaction can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biotin-PEG4-alcohol is typically synthesized through a multi-step process involving the conjugation of biotin to a PEG chain. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with a PEG derivative containing a terminal hydroxyl group under mild conditions (pH 7-9) to form Biotin-PEG4-alcohol .

Industrial Production Methods: Industrial production of Biotin-PEG4-alcohol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Biotin-PEG4-alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Conjugation: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin proteins

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Substitution: Reagents such as tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.

Conjugation: Avidin or streptavidin proteins under physiological conditions

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Substitution: Various substituted PEG derivatives.

Conjugation: Biotin-avidin or biotin-streptavidin complexes

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG4-NHS Ester: Contains an NHS ester group that reacts with primary amines.

Biotin-PEG4-Hydrazide: Contains a hydrazide group that reacts with aldehydes.

Biotin-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry

Uniqueness: Biotin-PEG4-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization and functionalization. The PEG spacer provides enhanced solubility and stability, making it suitable for a wide range of applications compared to other biotinylation reagents .

Biologische Aktivität

Biotin-PEG4-alcohol is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer and an alcohol functional group. This compound is significant in biological research and therapeutic applications due to its ability to enhance the solubility and stability of biomolecules, facilitate cellular uptake, and target specific tissues or cells via biotin receptors. This article explores the biological activity of Biotin-PEG4-alcohol, highlighting its mechanisms of action, applications in drug delivery, and relevant research findings.

Biotin-PEG4-alcohol is characterized by the following properties:

- Molecular Formula : C₁₈H₃₃N₃O₆S

- Molecular Weight : 419.5 Da

- Purity : ≥96%

- Solubility : Soluble in water or DMSO

- Appearance : White to off-white solid, may appear sticky

The compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines at pH 7.0-9.0, allowing for efficient labeling of proteins and other biomolecules .

The biological activity of Biotin-PEG4-alcohol is primarily attributed to its ability to facilitate biotinylation, which enhances the binding affinity of biomolecules to avidin or streptavidin. This interaction is crucial for various applications, including:

- Targeted Drug Delivery : Biotinylated drugs can selectively bind to cells expressing biotin receptors, improving therapeutic efficacy while minimizing off-target effects.

- Protein Labeling : The compound allows for precise labeling of proteins for tracking and purification purposes.

- Improved Solubility and Stability : The PEG spacer enhances the solubility and stability of the conjugated biomolecules in physiological conditions.

Research Findings

Recent studies have evaluated the effects of Biotin-PEG4-alcohol on various biological systems. Key findings include:

-

Intracellular Delivery :

- A study investigated the intracellular delivery efficiency of biotinylated proteins compared to their PEGylated counterparts. It was found that biotinylation significantly improved cellular uptake in A549 human lung cancer cells, particularly for anionic proteins like bovine serum albumin (BSA) conjugated with Biotin-PEG4-alcohol .

-

Tissue Penetration :

- In spheroid models mimicking tumor environments, biotinylated proteins demonstrated enhanced tissue penetration compared to unmodified proteins. This suggests that Biotin-PEG4-alcohol can facilitate deeper infiltration into tissues, which is advantageous for therapeutic applications targeting solid tumors .

-

Case Study on Drug Development :

- A recent study synthesized a biotinylated derivative of ZJ-101 using Biotin-PEG4-alcohol. Although the biotinylated version exhibited reduced anticancer activity compared to its unmodified counterpart, it provided insights into the structural requirements for maintaining biological activity in drug design . The study highlighted that the positioning of the biotin group could disrupt interactions with cellular targets, underscoring the importance of careful design in medicinal chemistry.

Table 1: Summary of Biological Activity Studies Involving Biotin-PEG4-Alcohol

Eigenschaften

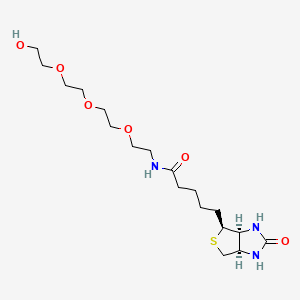

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.